molecular formula C12H13Br B2822882 1-Bromo-4-(cyclohex-1-en-1-yl)benzene CAS No. 1605-17-0

1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Cat. No. B2822882
CAS RN: 1605-17-0
M. Wt: 237.14
InChI Key: ISODRHQFKANYIX-UHFFFAOYSA-N
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Description

“1-Bromo-4-(cyclohex-1-en-1-yl)benzene” is a chemical compound with the molecular formula C12H13Br . It has an average mass of 237.136 Da and a monoisotopic mass of 236.020050 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a cyclohexene ring . The cyclohexene ring is an unsaturated cyclic hydrocarbon, meaning that it contains carbon atoms arranged in a ring with a carbon-carbon double bond .

Scientific Research Applications

Platinum Nanoparticle Shape Effects on Benzene Hydrogenation Selectivity

Research on benzene hydrogenation demonstrated that the shape of Pt nanoparticles influences catalytic selectivity. A study found that cyclohexane and cyclohexene product molecules formed on cuboctahedral nanoparticles, whereas only cyclohexane was produced on cubic nanoparticles. This indicates the potential application of shaped nanoparticles in selective hydrogenation processes (Bratlie et al., 2007).

Synthesis and Properties of All-Benzene Carbon Nanocages

Another study achieved the first synthesis of an all-benzene carbon nanocage, which represents a junction unit of branched carbon nanotubes. This synthesis utilized a stepwise assembly of L-shaped units and three-way units, leading to unstrained cyclic precursors. This work opens avenues for applications in materials science, particularly in developing materials with unique photophysical properties (Matsui et al., 2013).

Base-Induced Cyclizations in Organic Synthesis

The reactions of 1-halo-6-(2-hydroxyethoxy)-cyclohexenes with potassium t-butoxide were studied, leading to significant insights into base-induced cyclization reactions. This research contributes to the understanding of reaction mechanisms in organic synthesis and the development of new synthetic methods (Bottini et al., 1972).

Ultrasonic Study on Binary Liquid Mixtures

An ultrasonic study on binary liquid mixtures involving bromoalkanes and hydrocarbons, including bromocyclohexane, provided insights into the molecular interactions and behavior in mixtures. This research is valuable for understanding the fundamental physical chemistry of liquid mixtures (Yadava et al., 2005).

Synthesis and Fluorescence Properties of Brominated Benzene Derivatives

The synthesis and study of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene highlight the compound's potential in developing materials with advanced optical properties. This research contributes to the fields of material science and photophysics, exploring the applications of brominated benzene derivatives in emitting materials (Zuo-qi, 2015).

properties

IUPAC Name

1-bromo-4-(cyclohexen-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISODRHQFKANYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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